(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
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Overview
Description
(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione is a natural product found in Aspergillus with data available.
Scientific Research Applications
Chemical Synthesis and Properties
- Solid-phase Synthesis and Chemical Properties : The synthesis involved amino alcohols, diamines, benzenesulfonyl chlorides, and bromoketones to prepare polymer-supported indazoles. These were then released to form complex fused heterocycles under mild conditions, showing the compound's potential in forming complex structures (Kočí & Krchňák, 2010).
Complex Formation and Characterization
- Transition Metal Complexes : Research on similar structures showed the formation of monomeric benzodioxochlorocomplexes with transition metals like copper, revealing their potential in forming stable and specific geometrical structures (Lacerda et al., 2005).
- Characterization and Computational Studies : Detailed characterization of related compounds through spectroscopy, microanalysis, and single crystal X-ray diffractometry illustrated the precision with which these molecules can be studied and understood (Odame et al., 2020).
Novel Synthesis and Potential Applications
- Novel Synthesis of Functionalized Compounds : The synthesis involved creating new compounds with potential applications in various fields, indicating the broad utility of such complex molecules (Basavaiah & Satyanarayana, 2001).
- Copper Complexes in Nuclear Medicine : Copper complexes of similar macrocycles were synthesized for potential applications in nuclear medicine, indicating the relevance of such compounds in healthcare and imaging technologies (Antunes et al., 2007).
Properties
Molecular Formula |
C40H36N6O4 |
---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C40H36N6O4/c47-33-31-21-39(25-15-7-9-17-27(25)43-37(39)45(31)35(49)29(41-33)19-23-11-3-1-4-12-23)40-22-32-34(48)42-30(20-24-13-5-2-6-14-24)36(50)46(32)38(40)44-28-18-10-8-16-26(28)40/h1-18,29-32,37-38,43-44H,19-22H2,(H,41,47)(H,42,48)/t29-,30-,31-,32-,37+,38+,39-,40?/m0/s1 |
InChI Key |
ZEANERNKMXBETI-RHBMHTMXSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N[C@H](C(=O)N2[C@@H]3[C@]1(C4=CC=CC=C4N3)C56C[C@H]7C(=O)N[C@H](C(=O)N7[C@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)CC1=CC=CC=C1 |
Canonical SMILES |
C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C56CC7C(=O)NC(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)CC1=CC=CC=C1 |
Synonyms |
WIN 64821 WIN-64821 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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